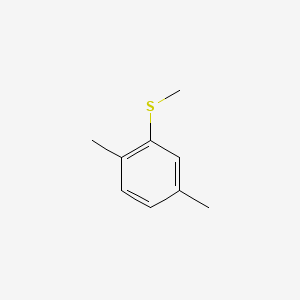

2,5-Dimethylthioanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-4-5-8(2)9(6-7)10-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMBTPYGNZMDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,5 Dimethylthioanisole and Its Derivatives

Advanced Synthetic Approaches to Thioanisole (B89551) Frameworks

The construction of the thioanisole core, characterized by a methylthio group attached to a benzene (B151609) ring, can be achieved through various advanced synthetic methodologies. These approaches often prioritize efficiency, control over the substitution pattern (regioselectivity), and the use of catalytic systems to minimize waste and enhance reaction rates.

Regioselective Functionalization Strategies

Regioselective functionalization is critical when synthesizing specific isomers like 2,5-Dimethylthioanisole. These strategies aim to introduce functional groups at precise locations on the aromatic ring or the methyl group of the thioether.

One prominent strategy is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. For instance, metal-free methods have been developed for the azolation of the methyl C(sp³)–H bond in thioanisoles. rsc.org This type of reaction, often proceeding through a radical-mediated process, allows for the direct formation of a C-N bond on the methyl group of the thioanisole, yielding nitrogen-functionalized derivatives. rsc.orgresearchgate.net

For functionalization of the aromatic ring, transition-metal catalysis is a powerful tool. While not specific to this compound, general principles of regioselective C-H arylation of related compounds like benzo[b]thiophenes have been established using palladium catalysts. nih.gov The regioselectivity in such reactions is often governed by the electronic properties and steric hindrance of the substituents already present on the ring, as well as by the choice of catalyst and ligands.

Catalyst-Mediated Synthesis of this compound

Catalysts are central to the modern synthesis of thioanisoles, offering milder reaction conditions and higher yields compared to classical methods. Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming C-S bonds.

A common and effective approach involves the coupling of an aryl halide or triflate with a thiol or a thiol surrogate. For the synthesis of this compound, a plausible precursor would be 2-bromo-1,4-dimethylbenzene or 2-iodo-1,4-dimethylbenzene. This aryl halide can be coupled with methanethiol (B179389) or a more manageable surrogate like sodium thiomethoxide. The development of highly active palladium catalysts, often employing specialized phosphine (B1218219) ligands like CyPF-t-Bu, has enabled these couplings to proceed with high efficiency and tolerance for various functional groups, even with more challenging aryl chlorides. nih.govorganic-chemistry.org These catalysts are designed to resist poisoning by sulfur compounds, which is a common challenge in the synthesis of thioethers. organic-chemistry.org

Beyond palladium, metal-free catalytic systems have also emerged. For example, iodine has been used as a catalyst for the imination of thioanisoles, a reaction that transfers a sulfonylimino group to the sulfur atom. mdpi.com This demonstrates the potential for using non-metal catalysts to functionalize the thioanisole core under mild conditions. mdpi.com

Precursor-Based Synthesis of this compound Analogs

A well-documented method for converting anilines to thioanisoles involves a diazotization-like reaction. For example, the synthesis of the related isomer 2,3-dimethylthioanisole has been achieved by reacting 2,3-dimethylaniline (B142581) with tert-butyl nitrite (B80452) and copper powder in dimethyl disulfide. google.comgoogle.com Applying this analogy, 2,5-dimethylaniline (B45416) could be treated similarly to yield this compound.

Alternatively, 2,5-dimethylphenol (B165462) serves as another viable precursor. sigmaaldrich.com Phenols can be converted to aryl triflates, which are excellent substrates for palladium-catalyzed cross-coupling with a thiol source. Another classical route involves the Newman-Kwart rearrangement, where a thiocarbamate derived from the phenol (B47542) rearranges to a carbamothioate upon heating, which is then hydrolyzed and methylated to give the thioanisole.

The parent hydrocarbon, p-xylene (B151628), can also be considered a primary precursor. Modern green chemistry initiatives have focused on producing p-xylene from renewable biomass sources like 2,5-dimethylfuran (B142691) (DMF). nih.govmpg.dersc.org Once obtained, p-xylene would require regioselective functionalization, such as bromination to produce 2-bromo-1,4-dimethylbenzene, which can then be used in catalyst-mediated C-S bond formation reactions as described previously.

Reaction Design and Optimization in this compound Synthesis

Efficient synthesis requires careful reaction design and optimization of various parameters to maximize product yield and selectivity while minimizing byproducts and reaction time.

Parameter Optimization for Enhanced Selectivity and Yield

The success of a synthetic protocol often hinges on the fine-tuning of reaction conditions. Key parameters include the choice of catalyst, solvent, base, temperature, and reaction time. Optimization studies are crucial for developing a robust and scalable process.

For catalyst-mediated reactions, screening different ligands and metal precursors is a common starting point. In palladium-catalyzed thiolation, the choice of ligand can dramatically affect catalyst lifetime and activity. organic-chemistry.org The base is also critical; in the one-pot synthesis of unsymmetrical diaryl thioethers, a combination of two different bases (LiHMDS and CsF) was found to be essential for achieving high yields. nih.gov

The following table illustrates an example of parameter optimization for a related reaction: the iodine-catalyzed imination of thioanisole. This demonstrates how systematic variation of conditions can lead to a significant improvement in product yield.

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | I₂ (10) | CH₂Cl₂ | 1 | 45 | mdpi.com |

| 2 | - | CH₂Cl₂ | 3 | 11 | mdpi.com |

| 3 | I₂ (10) | CH₂Cl₂ | 3 | 70 | mdpi.com |

| 4 | I₂ (5) | CH₂Cl₂ | 3 | 79 | mdpi.com |

| 5 | I₂ (2) | CH₂Cl₂ | 3 | 85 | mdpi.com |

| 6 | I₂ (2) | CHCl₃ | 3 | 81 | mdpi.com |

| 7 | I₂ (2) | CH₃CN | 3 | 75 | mdpi.com |

Data adapted from an iodine-catalyzed imination reaction of thioanisole, illustrating a typical optimization process. mdpi.com

Development of Novel Synthetic Pathways

The quest for more sustainable and efficient chemical manufacturing drives the development of entirely new synthetic routes. For a compound like this compound, this can involve designing pathways that use renewable feedstocks or employ novel activation methods.

One emerging area is the use of metal-free, visible-light-promoted reactions. For example, the synthesis of functionalized benzo[b]thiophenes from 2-alkynylthioanisole precursors has been achieved using an organic photocatalyst (eosin Y) and visible light, with oxygen from the air acting as the terminal oxidant. chim.it Such methods are part of a broader push towards "green chemistry," reducing reliance on heavy metals and harsh reagents.

Another forward-looking strategy involves the integration of biomass conversion with chemical synthesis. As noted, p-xylene, a key precursor to the 2,5-dimethyl substitution pattern, can be synthesized from 2,5-dimethylfuran (DMF), which is derivable from carbohydrates. nih.govmpg.dersc.orgescholarship.orgmdpi.com Developing an integrated process that converts biomass-derived DMF into p-xylene and then regioselectively to this compound represents a novel and highly sustainable pathway. This approach fundamentally changes the genesis of the carbon skeleton from fossil fuels to renewable resources.

Derivatization and Structural Modification of the this compound Core

The chemical modification of the this compound structure is a key area of research for creating novel compounds with specific properties. These modifications can be broadly categorized into three main areas: the integration of the thioanisole unit into larger molecular frameworks, the addition of new functional groups to the aromatic system, and chemical transformations at the sulfur atom itself.

Synthesis of Thioanisole-Containing Molecular Architectures

The thioanisole functional group is a valuable component in the construction of large, well-defined supramolecular structures and coordination complexes. Its sulfur atom can act as a ligand, binding to metal centers to facilitate the self-assembly of intricate molecular architectures.

Furthermore, thioanisole and its derivatives are employed in the synthesis of metallo-macrocycles. The catalytic performance of such supramolecules has been explored, for instance, in the oxidation of thioanisole itself, where they have demonstrated good conversion rates. researchgate.net The construction of these complex systems often relies on coordination-driven self-assembly, where metal ions and organic ligands combine to form discrete two- or three-dimensional structures. researchgate.net The thioanisole moiety, when incorporated into a larger ligand structure, can influence the geometry and electronic properties of the final metallo-supramolecular assembly. acs.org For example, the thioanisole group is considered a poorer electron donor compared to alkyl thioethers, an effect that influences the properties of the resulting metal complexes. acs.org

Introduction of Substituents on the Aromatic Ring System

The aromatic ring of thioanisole is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing methyl (-CH₃) and methylthio (-SCH₃) groups on the this compound ring direct the position of incoming substituents. Both groups are generally considered activating and ortho-, para- directing. lumenlearning.comlibretexts.org This directing effect governs where new functional groups will be added to the ring during a reaction.

A key strategy for creating derivatives involves using a related starting material that already possesses the desired 2,5-dimethylphenyl core. For instance, research into new antimicrobial agents has utilized N-2,5-dimethylphenylthioureido acid derivatives as a scaffold. nih.gov This starting material was used to synthesize a series of 4-substituted thiazole (B1198619) derivatives. The synthesis proceeded via a Hantzsch thiazole synthesis, reacting the thioureido compound with various α-haloketones. nih.gov This approach effectively introduces a complex heterocyclic substituent onto a molecule containing the 2,5-dimethylphenyl group.

The following table showcases examples of derivatives synthesized from a starting material containing the 2,5-dimethylphenyl moiety, highlighting the introduction of new substituents. nih.gov

| Compound ID | Substituent Introduced (R group on thiazole ring) | Resulting Structure |

| 3h | 4-chlorophenyl | 4-(4-chlorophenyl)-2-((3-((2,5-dimethylphenyl)carbamothioyl)amino)propanamido)thiazole |

| 3j | 4-nitrophenyl | 2-((3-((2,5-dimethylphenyl)carbamothioyl)amino)propanamido)-4-(4-nitrophenyl)thiazole |

| 7 | Naphthoquinone-fused | Naphthoquinone-fused thiazole derivative |

These examples demonstrate how the core aromatic structure can be elaborated with diverse functional groups, leading to molecules with potential biological activity. nih.gov

Modifications at the Sulfur Center

The sulfur atom in the methylthio (-SCH₃) group is a primary site for chemical modification, most commonly through oxidation. The oxidation of thioanisole can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, which are important intermediates in organic synthesis. smolecule.comcdmf.org.br

The selective oxidation of thioanisole to methyl phenyl sulfoxide or methyl phenyl sulfone is a significant chemical transformation. cdmf.org.br Achieving high selectivity for one product over the other can be challenging, as the sulfoxide is an intermediate in the formation of the sulfone. cdmf.org.br Various catalytic systems have been developed to control this process. For example, iron molybdate (B1676688) (Fe₂(MoO₄)₃) immobilized in chitosan (B1678972) films has been shown to be an efficient catalyst for the selective oxidation of thioanisole to the sulfone using hydrogen peroxide as the oxidant. cdmf.org.br Similarly, niobium-based catalysts have been utilized for the effective oxidation of thioanisole, achieving high selectivity for sulfone formation under mild conditions. smolecule.com

The reaction pathway can be summarized as follows:

Thioanisole → Methyl Phenyl Sulfoxide → Methyl Phenyl Sulfone

The choice of oxidizing agent and catalyst determines the final product. Common oxidizing agents include hydrogen peroxide and peroxy acids. smolecule.comcdmf.org.br The table below presents data on the catalytic oxidation of thioanisole.

| Catalyst | Oxidant | Major Product | Conversion (%) | Selectivity (%) |

| Fe₂(MoO₄)₃/Chitosan | H₂O₂ | Methyl Phenyl Sulfone | ~98 | ~99 (for sulfone) |

| Niobium-based catalyst | Not specified | Methyl Phenyl Sulfone | High | High |

These modifications at the sulfur center alter the electronic properties and steric profile of the molecule, providing a route to new derivatives with different chemical and physical characteristics.

Reaction Mechanisms and Fundamental Reactivity of 2,5 Dimethylthioanisole

Mechanistic Investigations of Bond Activation and Formation

Bond activation is a critical step in the functionalization of stable molecules. For 2,5-dimethylthioanisole, this primarily involves the C-H bonds of the S-methyl group and the aromatic ring, as well as reactions centered on the sulfur atom.

The transformation of thioanisoles can proceed through various pathways depending on the reagents and conditions. One notable reaction is the direct deprotonative functionalization of the S-methyl C-H bond. Studies on the reaction of N,N-dialkyl benzamides with thioanisole (B89551) using lithium diisopropylamide (LDA) show that the process is initiated by a deprotonation equilibrium. nih.govresearchgate.net This generates a key ortho-lithiation intermediate of the benzamide (B126), which then facilitates the deprotonation of the thioanisole's methyl group. nih.gov The mechanism is thought to proceed through a four-membered ring transition state, leading to an alkyl lithium intermediate that subsequently engages in a nucleophilic acyl substitution. nih.gov The kinetic isotope effect observed in related reactions suggests that the cleavage of the methyl C-H bond is involved in the rate-determining step. nih.gov

Another fundamental reaction is the oxidation of the sulfur center. The oxidation of thioanisole derivatives by various reagents, including manganese(IV)-oxo adducts, has been studied to understand the oxygen atom transfer (OAT) mechanism. rsc.org These reactions are believed to proceed through a single-step OAT mechanism, bypassing an outer-sphere electron-transfer pathway. rsc.org The transition state in such reactions involves the electrophilic attack of the oxidant on the sulfur atom. rsc.org The Hammond-Leffler postulate suggests that the structure of the transition state will resemble the species (reactants or products) that is higher in energy. wikipedia.org For an exothermic reaction like many oxidations, the transition state would be "early," resembling the reactants. wikipedia.org

The nature of the intermediates formed during reactions of this compound dictates the final product distribution. In the LDA-mediated alkylation of benzamides, an ortho-lithiation intermediate of the benzamide coordinates with the thioanisole, leading to an alkyl lithium intermediate on the sulfur's methyl group. nih.gov The subsequent reaction with the amide generates a ketone intermediate and regenerates LDA, with the enolization of the ketone providing a thermodynamic driving force. nih.gov

In oxidation reactions, the primary intermediate is the corresponding sulfoxide (B87167) (2,5-dimethylphenyl methyl sulfoxide). researchgate.net This sulfoxide can often be isolated as the major product. However, under more vigorous conditions or with a stoichiometric excess of the oxidizing agent, the sulfoxide can act as a substrate for further oxidation, leading to the formation of the corresponding sulfone (2,5-dimethylphenyl methyl sulfone) as a secondary product. researchgate.net

Catalytic cycles also involve distinct intermediates. For instance, in palladium-catalyzed C-H activation reactions, organometallic intermediates where the palladium is coordinated to the substrate are key. nih.gov

Electronic Effects on Reactivity and Conformational Dynamics

The presence of two methyl groups on the aromatic ring, in addition to the thiomethyl group, significantly influences the molecule's electronic landscape and conformational preferences.

Substituents on an aromatic ring modify its reactivity through a combination of inductive and resonance effects. numberanalytics.combrilliant.org Methyl groups are classified as electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic aromatic substitution by increasing its electron density. numberanalytics.comlumenlearning.com In this compound, the methyl group at position 2 (ortho to the thiomethyl group) and the methyl group at position 5 (meta to the thiomethyl group) exert distinct influences.

The ortho-methyl group provides both an activating electronic effect and significant steric hindrance around the thiomethyl group and the adjacent C-1 and C-3 positions of the ring. The meta-methyl group's influence is primarily electronic. This combined electronic activation makes the ring more nucleophilic than unsubstituted thioanisole. lumenlearning.com

The electronic nature of substituents also impacts the reactivity of the sulfur center. In the catalytic oxidation of para-substituted thioanisoles, a Hammett analysis yielded negative ρ values, indicating that the oxidant behaves as an electrophile and that electron-donating groups on the ring accelerate the reaction by stabilizing a positive charge buildup on the sulfur atom in the transition state. rsc.orgresearchgate.net Therefore, the two electron-donating methyl groups in this compound would be expected to enhance its rate of oxidation compared to the unsubstituted parent compound.

The conformation of thioanisole derivatives is primarily defined by the torsion angle around the C(sp²)-S bond. Long-range spin-spin coupling constant measurements and computational studies have been used to investigate the barriers to internal rotation. researchgate.netcdnsciencepub.com For unsubstituted thioanisole, the planar conformation is the most stable, with a rotational barrier of approximately 5.5-6.2 kJ/mol. researchgate.netcdnsciencepub.com

| Compound | Substituent Position(s) | Internal Barrier (kJ/mol) | Reference |

|---|---|---|---|

| Thioanisole | - | 5.5 (in benzene (B151609) solution) | researchgate.netcdnsciencepub.com |

| 4-Fluorothioanisole | para | Reduced vs. Thioanisole | researchgate.netcdnsciencepub.com |

| 4-Methylthioanisole | para | Reduced vs. Thioanisole | researchgate.netcdnsciencepub.com |

| 3-Methylthioanisole | meta | Increased vs. Thioanisole | researchgate.netcdnsciencepub.com |

| 3,5-Dichlorothioanisole | meta, meta | Increased vs. Thioanisole | researchgate.net |

| 2,6-Difluorothioanisole | ortho, ortho | Favors perpendicular conformation | cdnsciencepub.com |

Thioanisole and its derivatives serve as effective anchor groups for attaching molecular wires to metal electrodes in the field of molecular electronics. aau.dk Recent research has utilized a related isomer, 3,5-dimethylthioanisole, to provide both steric and electronic protection for diradicaloid molecular wires. researchgate.netchemrxiv.org In these systems, the thioanisole moiety acts as an anchor to the gold electrodes. liv.ac.uk The two methyl groups on the thioanisole ring are specifically included to induce a twist in the aromatic ring relative to the core of the molecular wire, which helps to electronically isolate and protect the radical states of the wire. researchgate.netchemrxiv.orgliv.ac.uk

While these studies used the 3,5-dimethyl isomer, the principles can be extended to this compound. The 2,5-dimethyl substitution pattern would also provide significant steric bulk. This bulk could similarly protect the core of a molecular device and influence the orientation and packing of the molecules in a self-assembled monolayer on an electrode surface. The asymmetric substitution pattern of the 2,5-isomer, compared to the symmetric 3,5-isomer, might lead to different conformational locking and packing arrangements, potentially offering an alternative way to tune the properties of single-molecule junctions.

Oxidative and Reductive Transformations of the Thioanisole Moiety

The sulfur atom in this compound is readily oxidized to form the corresponding sulfoxide and sulfone. The electron-donating methyl groups on the benzene ring increase the electron density on the sulfur atom, generally making it more susceptible to oxidation compared to unsubstituted thioanisole.

Oxidation to the sulfoxide is often achieved using mild oxidizing agents. Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions. A variety of reagents can be employed for these transformations, with the choice of reagent and reaction conditions determining the final product. For instance, hydrogen peroxide in the presence of a catalyst is a common method for the oxidation of thioanisoles. acs.org The use of metal complexes, such as iron(III) adducts, can also catalyze the selective oxidation of thioanisoles to their corresponding sulfoxides. researchgate.net Enzymatic systems, like horseradish peroxidase, have also been shown to oxidize thioanisoles, proceeding through a sulfur cation radical intermediate. nih.gov

The general sequence of oxidation is as follows:

This compound → 2,5-Dimethylphenyl methyl sulfoxide → 2,5-Dimethylphenyl methyl sulfone

| Transformation | Reagent(s) | Typical Conditions | Product(s) | Reference |

| Oxidation to Sulfoxide | Hydrogen Peroxide (H₂O₂) / Acetic Acid | 50°C | 2,5-Dimethylphenyl methyl sulfoxide | acs.org |

| Iron(III)-Iodosylbenzene Adduct | Acetonitrile (B52724), 293 K | 2,5-Dimethylphenyl methyl sulfoxide | researchgate.net | |

| Horseradish Peroxidase / H₂O₂ | pH 5-9 | 2,5-Dimethylphenyl methyl sulfoxide | nih.gov | |

| Oxidation to Sulfone | Potassium Permanganate (KMnO₄) / Lewis Acid | Anhydrous Acetone, -25°C | 2,5-Dimethylphenyl methyl sulfone | acs.org |

Reductive transformations of the thioanisole moiety in this compound can lead to the cleavage of the C-S bonds, resulting in desulfurization. This process typically requires strong reducing agents and elevated temperatures. For example, reaction with hydrogen gas in the presence of a catalyst can cleave the methyl-sulfur and aryl-sulfur bonds.

| Transformation | Reagent(s) | Typical Conditions | Product(s) |

| Reductive Desulfurization | Hydrogen (H₂) / Catalyst | High Temperature and Pressure | m-Xylene, Methane |

Photochemical and Thermal Reaction Pathways

Photochemical Reactions

The photochemical reactivity of thioanisoles, and by extension this compound, is characterized by the cleavage of the sulfur-methyl (S-Me) bond. Upon absorption of ultraviolet light, the molecule is promoted to an excited state. This excited state can then undergo bond fission to generate a 2,5-dimethylphenylthiyl radical and a methyl radical. This process is a key step in various subsequent reactions, such as the formation of α-thioalkyl radicals which can participate in carbon-carbon bond formation. The presence of electron-donating groups, such as the methyl groups in this compound, can influence the efficiency of this photochemical cleavage.

| Reaction Type | Conditions | Intermediate(s) | Potential Product(s) |

| S-Me Bond Cleavage | UV Irradiation | 2,5-Dimethylphenylthiyl radical, Methyl radical | Dimerization products, products from radical trapping |

Thermal Reactions

Thermal decomposition of this compound can occur at elevated temperatures, leading to the cleavage of the C-S bonds and the generation of various decomposition products. The specific products formed will depend on the reaction conditions, including temperature and the presence of other reagents. In the context of reactions with other species, such as aryl azides, thioanisoles can act as a trap for the generated nitrenes, leading to the formation of N-arylsulphimides. These intermediates can then undergo thermal rearrangement, such as the Sommelet-Hauser rearrangement, to yield substituted anilines. While specific studies on this compound are limited, the general reactivity pattern is expected to be similar.

| Reaction Type | Conditions | Intermediate(s) | Potential Product(s) |

| Thermal Decomposition | High Temperature | Radical species | m-Xylene, Methane, other fragmentation products |

| Reaction with Aryl Azides | Thermal Decomposition of Azide | N-(2,5-dimethylphenyl)sulphimide | Substituted anilines via rearrangement |

Advanced Spectroscopic and Analytical Characterization of 2,5 Dimethylthioanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2,5-dimethylthioanisole, ¹H and ¹³C NMR spectroscopy are instrumental in confirming the substitution pattern on the aromatic ring and the identity of the methyl groups.

In ¹H NMR spectroscopy, the aromatic protons of this compound are expected to exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments. The proton ortho to the electron-donating thioether group and meta to a methyl group would appear at a different frequency compared to the proton situated between the two methyl groups. The methyl protons of the two aromatic methyl groups and the thioether methyl group would each give rise to a singlet, with their chemical shifts influenced by their position on the ring and attachment to the sulfur atom, respectively.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for conformational analysis. mdpi.com These experiments can reveal through-space interactions between protons, helping to determine the preferred orientation of the thioether group relative to the aromatic ring and the adjacent methyl group. Computational modeling and theoretical calculations can be used in conjunction with NMR data to refine the three-dimensional structure in solution. doi.orgrsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (position 3) | 6.9 - 7.1 | d |

| Aromatic H (position 4) | 6.6 - 6.8 | dd |

| Aromatic H (position 6) | 6.6 - 6.8 | d |

| S-CH₃ | 2.4 - 2.6 | s |

| Ar-CH₃ (position 2) | 2.3 - 2.5 | s |

| Ar-CH₃ (position 5) | 2.1 - 2.3 | s |

Note: These are predicted values and may vary based on experimental conditions.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the aromatic carbons are indicative of the substituent effects of the thioether and methyl groups. The carbon atom attached to the sulfur will be significantly influenced, as will the carbons bearing the methyl groups. The three methyl carbons will also have characteristic chemical shifts.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk For this compound, electron ionization (EI) mass spectrometry would typically be employed.

Upon ionization, the this compound molecule loses an electron to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (152.25 g/mol ). This molecular ion is often the peak with the highest m/z value in the spectrum. chemicalbook.com

The molecular ion of this compound is energetically unstable and can undergo fragmentation to produce smaller, charged fragments. arkat-usa.org The pattern of these fragment ions is characteristic of the molecule's structure. Common fragmentation pathways for thioanisoles include cleavage of the methyl-sulfur bond and the aryl-sulfur bond. The loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment ion at m/z 137. Subsequent loss of a thio group (•SH) or other rearrangements can lead to further characteristic fragments. The fragmentation pattern is considerably influenced by the nature and position of substituents on the aromatic ring. arkat-usa.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental formula, confirming the identity of the compound. beilstein-journals.org

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Description |

| 152 | [C₉H₁₂S]⁺• | Molecular Ion |

| 137 | [C₈H₉S]⁺ | Loss of a methyl radical (•CH₃) |

| 121 | [C₈H₉]⁺ | Loss of a thiomethyl radical (•SCH₃) |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and loss of C₂H₅S |

Note: The relative intensities of these fragments would be determined from the experimental mass spectrum.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. alfredstate.edu For a non-linear molecule with N atoms, there are 3N-6 possible fundamental vibrational modes. alfredstate.edu

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. The aromatic ring will give rise to several bands, including C-H stretching vibrations typically observed above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic ring.

The aliphatic C-H stretching vibrations of the two aromatic methyl groups and the thioether methyl group are expected in the 2980-2850 cm⁻¹ range. C-H bending vibrations for the methyl groups will appear around 1460-1380 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR. While strong dipole moment changes lead to strong IR absorptions, vibrations that cause a significant change in polarizability result in strong Raman scattering. The C-S bond and the aromatic ring vibrations are often more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | FTIR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |

| CH₃ Bending | 1460 - 1380 | FTIR, Raman |

| C-S Stretch | 800 - 600 | Raman, FTIR (weak) |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are light-absorbing groups.

The this compound molecule contains an aromatic ring, which is a chromophore. The electronic transitions in this molecule are expected to be primarily π → π* and n → π* transitions. pharmatutor.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene (B151609) ring. These transitions are typically strong and occur at shorter wavelengths.

The sulfur atom of the thioether group has non-bonding electrons (n electrons). These electrons can be excited to a π* antibonding orbital of the aromatic ring, resulting in an n → π* transition. These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions. youtube.com The presence of the thioether and methyl substituents on the benzene ring will cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

Chromatographic Techniques (GC, LC) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. Gas chromatography (GC) and liquid chromatography (LC) are the most common methods used.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A more volatile compound or one with weaker interactions will travel through the column faster. The purity of a sample can be assessed by the presence of a single peak in the chromatogram. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time for identification and a mass spectrum for structural confirmation. lcms.cz

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be used for this compound. google.com In HPLC, the compound is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase. Separation is based on the compound's polarity and its differential partitioning between the mobile and stationary phases. By using a suitable combination of stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water), this compound can be effectively separated from impurities. google.com Detection is typically achieved using a UV detector, which monitors the absorbance at a specific wavelength where the compound absorbs light.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com To perform this analysis, a high-quality single crystal of this compound must first be grown.

In the experiment, a beam of X-rays is directed at the crystal. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector. By analyzing this diffraction pattern, the electron density distribution within the crystal can be calculated. This electron density map is then used to determine the precise positions of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles. mdpi.com

The resulting crystal structure provides unambiguous proof of the molecular connectivity and stereochemistry. It also reveals information about the intermolecular interactions, such as van der Waals forces or potential π-π stacking, which govern how the molecules pack together in the crystal lattice. researchgate.net

Computational Chemistry and Theoretical Studies on 2,5 Dimethylthioanisole

Density Functional Theory (DFT) Applications to Electronic Structure and Energetics

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and energetics of molecules like 2,5-Dimethylthioanisole. scielo.org.mxderpharmachemica.com DFT methods, such as B3LYP, are widely used to predict various molecular properties with a good balance of accuracy and computational cost. scielo.org.mxscholarsresearchlibrary.com

Prediction of Molecular Geometries and Vibrational Frequencies

DFT calculations are instrumental in determining the optimized molecular geometry of this compound, corresponding to a minimum on the potential energy surface. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT can be used to compute vibrational frequencies. scholarsresearchlibrary.comresearchgate.net These calculated frequencies, often scaled to account for anharmonicity and basis set limitations, can be compared with experimental data from techniques like FTIR and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. scielo.org.mxderpharmachemica.com The agreement between calculated and experimental frequencies provides confidence in the accuracy of the computational model. scielo.org.mx

For example, in heteroaromatic compounds, C-H stretching vibrations typically appear in the range of 2800-3100 cm⁻¹. scielo.org.mx DFT calculations can precisely predict the frequencies of these modes for this compound, along with the in-plane and out-of-plane bending vibrations of the -CH group that occur at lower frequencies. scielo.org.mx

A hypothetical table of selected calculated vibrational frequencies for this compound is presented below.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (methyl) | 2980 - 2870 |

| C-S stretch | 750 - 650 |

| Ring breathing | 1000 - 900 |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. irjweb.comschrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that reflects the molecule's kinetic stability and the energy required for its lowest electronic excitation. irjweb.comschrodinger.com

DFT calculations are widely employed to determine the energies of the HOMO and LUMO and thus the HOMO-LUMO gap. schrodinger.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. mdpi.com The HOMO-LUMO gap can be correlated with experimental data from UV-Vis spectroscopy, which measures the wavelengths of light a compound absorbs. schrodinger.com

For this compound, the electron-donating nature of the methyl and methoxy (B1213986) groups is expected to influence the energies of the frontier orbitals. The table below illustrates hypothetical HOMO, LUMO, and gap energies for this compound calculated using a DFT method.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Analysis of Aromaticity and Diradicaloid Character in Related Systems

The concepts of aromaticity and diradical character are essential for understanding the stability and electronic properties of π-conjugated systems. rsc.org Pro-aromatic molecules, which are non-aromatic but have a strong tendency to form aromatic systems, can exhibit significant diradical character in their ground state. rsc.orgnih.gov This diradical character is linked to unique optical, electronic, and magnetic properties. rsc.org

DFT calculations can be used to assess the aromaticity of molecules like this compound and related systems. Aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net Furthermore, DFT can predict the diradical character, which describes the extent to which a molecule behaves as a biradical. chemrxiv.orgnih.gov In some quinoidal polycyclic hydrocarbons, the diradicaloid aromatic structure is in resonance with a closed-shell quinoidal form. chemrxiv.org The degree of diradical character can be tuned by modifying the molecular structure. chemrxiv.org

For instance, in related benzo-thia-fused thienoacenequinodimethanes, the diradical character increases with the size of the π-conjugated system due to enhanced aromatic stabilization. nih.gov This highlights the interplay between aromaticity and diradical character in determining the electronic structure of these molecules.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. dalalinstitute.com These calculations can provide detailed insights into the reaction pathways, including the identification of transition states and the determination of activation energies.

Transition State Localization and Activation Energy Determination

A transition state is a high-energy, transient configuration along the reaction coordinate that connects reactants to products. dalalinstitute.comresearchgate.net Locating these transition states is crucial for understanding the reaction mechanism. chemrxiv.org Quantum chemical methods, often at the DFT level, can be used to search for and optimize the geometry of transition states. chemrxiv.org Once a transition state is located, its structure provides information about the bond-breaking and bond-forming processes occurring during the reaction. pressbooks.pub

The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a chemical reaction. researchgate.net Quantum chemical calculations can provide accurate estimates of activation energies, allowing for the comparison of different possible reaction pathways and the identification of the most favorable one. arxiv.org

For a hypothetical reaction involving this compound, the calculated activation energy can be used to predict the reaction rate at a given temperature.

Kinetic Modeling of this compound Reactions

For example, in the combustion of related compounds like 2,5-dimethylfuran (B142691), detailed kinetic models have been developed to accurately reproduce experimental observations such as ignition delay times and species profiles. nih.govnih.gov These models often include hundreds of species and thousands of reactions, highlighting the complexity of the reaction network. nih.gov Similar kinetic modeling approaches could be applied to understand the reaction kinetics of this compound in various chemical environments.

Molecular Dynamics Simulations for Conformational Landscapes

While specific molecular dynamics (MD) simulation studies exclusively targeting this compound are not extensively documented in publicly available literature, the conformational landscape can be inferred from computational studies on analogous compounds like thioanisole (B89551) and its derivatives. MD simulations for such molecules typically focus on the rotational barrier around the C(aryl)-S bond, which dictates the orientation of the thiomethyl group relative to the benzene (B151609) ring.

For thioanisole, the parent compound, computational studies have shown that the molecule preferentially adopts a planar conformation where the S-CH₃ bond lies in the plane of the benzene ring. This preference is attributed to favorable π-conjugation between the sulfur lone pair and the aromatic system. The rotational barrier, which is the energy required to move the thiomethyl group to a perpendicular orientation, has been a subject of both experimental and theoretical investigations. Geometry optimized STO-3G molecular orbital calculations for thioanisole suggest a predominantly twofold rotational barrier with a magnitude of approximately 6.2 kJ/mol in the gas phase. cdnsciencepub.com In solution, this barrier is found to be slightly lower, around 5.5 kJ/mol. cdnsciencepub.com

In the case of this compound, the presence of two methyl groups on the aromatic ring is expected to influence the conformational landscape. The methyl group at position 2 (ortho to the thiomethyl group) will introduce steric hindrance, which could potentially raise the energy of the planar conformation and alter the rotational barrier. The methyl group at position 5 (meta to the thiomethyl group) is expected to have a less direct steric effect but can influence the electronic properties of the ring.

A potential energy surface (PES) scan for a related molecule, 4-methoxythioanisole, performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, estimated the rotational barrier for the C-S bond to be around 3.2 kJ/mol. ijert.org This is lower than that of unsubstituted thioanisole, suggesting that substituents can modulate this barrier. For this compound, an MD simulation would likely reveal a complex interplay between the steric repulsion from the ortho-methyl group and the electronic effects of both methyl substituents. The simulation would trace the trajectory of the thiomethyl rotor, providing insight into the populations of different conformational states (e.g., planar, near-planar, and perpendicular) and the dynamics of interconversion between them.

The expected stable conformers for this compound would likely involve orientations of the thiomethyl group that minimize the steric clash with the ortho-methyl group. This could result in a non-planar ground state or a shallow potential well with multiple local minima.

Table 1: Predicted Conformational Properties of this compound based on Analogous Compounds

| Property | Predicted Behavior for this compound | Basis of Prediction (Analogous Compound) |

| Primary Torsional Angle | Rotation around the C(aryl)-S(CH₃) bond | Thioanisole, 4-Methoxythioanisole cdnsciencepub.comijert.org |

| Expected Stable Conformer | Likely a non-planar or distorted planar conformation to minimize steric hindrance from the ortho-methyl group. | Thioanisole (planar), consideration of steric effects. |

| Estimated Rotational Barrier (C-S) | Potentially higher than thioanisole due to steric hindrance from the ortho-methyl group. | Thioanisole (~6.2 kJ/mol), substituted thioanisoles. cdnsciencepub.com |

Computational Prediction of Spectroscopic Parameters

The spectroscopic parameters of this compound can be reliably predicted using quantum chemical calculations, primarily with Density Functional Theory (DFT). These computational methods are invaluable for assigning experimental spectra and understanding the electronic structure of the molecule.

Vibrational Spectroscopy (IR and Raman)

The theoretical vibrational frequencies (infrared and Raman) of this compound can be calculated using DFT methods, with the B3LYP functional and basis sets like 6-311++G(d,p) being common choices. ijrte.orgrsc.org The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, C-C ring stretching, and methyl group deformations.

For this compound, the vibrational spectrum would be characterized by:

C-H Stretching: Aromatic C-H stretching modes are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the two methyl groups on the ring and the thiomethyl group would appear in the 2850-3000 cm⁻¹ range.

C-C Stretching: Aromatic C-C stretching vibrations typically appear as a set of bands in the 1400-1600 cm⁻¹ region.

C-S Stretching: The C(aryl)-S stretching vibration is expected to be in the 600-800 cm⁻¹ range. The S-CH₃ stretching mode is typically found around 650-750 cm⁻¹.

Methyl Deformations: Symmetric and asymmetric bending modes of the methyl groups will appear in the 1375-1470 cm⁻¹ region, with rocking modes at lower frequencies.

Table 2: Predicted Vibrational Frequencies for this compound (Based on Analogous Compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Analogous Compound for Reference |

| Aromatic C-H Stretching | 3000 - 3100 | 3-bromo-o-xylene ijrte.org |

| Aliphatic C-H Stretching | 2850 - 3000 | 4-Methoxythioanisole ijert.org |

| Aromatic C=C Stretching | 1400 - 1600 | 2,5-dichloro-p-xylene rsc.org |

| CH₃ Asymmetric Bending | ~1450 - 1470 | p-xylene (B151628) researchgate.net |

| CH₃ Symmetric Bending | ~1375 - 1385 | p-xylene researchgate.net |

| C(aryl)-S Stretching | 600 - 800 | Thioanisole derivatives ijert.org |

| S-CH₃ Stretching | 650 - 750 | Thioanisole derivatives ijert.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

DFT calculations are also highly effective for predicting ¹H and ¹³C NMR chemical shifts. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach, often paired with functionals like B3LYP or more modern, range-separated functionals, and a suitable basis set. mdpi.com The calculations are typically performed on the optimized geometry of the molecule, and the inclusion of a solvent model can improve accuracy.

For this compound, the predicted NMR spectra would show:

¹H NMR: Three distinct signals for the aromatic protons, a singlet for the thiomethyl protons, and two singlets for the ring methyl protons. The chemical shifts would be influenced by the electron-donating nature of the thiomethyl and methyl groups.

¹³C NMR: Signals for the six aromatic carbons, with the carbons directly attached to the thiomethyl and methyl groups showing characteristic shifts. Signals for the thiomethyl carbon and the two ring methyl carbons would also be present.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard substituent effects and data from analogous compounds. Actual calculated values would depend on the specific DFT method and basis set used.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | - | ~138 |

| C2-CH₃ | ~2.35 | ~135 |

| C3-H | ~7.00 | ~130 |

| C4-H | ~6.90 | ~128 |

| C5-CH₃ | ~2.30 | ~136 |

| C6-H | ~7.10 | ~125 |

| S-CH₃ | ~2.45 | ~15 |

| C2-C H₃ | - | ~21 |

| C5-C H₃ | - | ~20 |

UV-Visible Spectroscopy

The electronic absorption spectrum (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information on the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption bands).

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of substituted benzenes. The primary bands arise from π → π* transitions within the aromatic ring. The sulfur atom's lone pairs and the methyl groups will act as auxochromes, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. TD-DFT calculations on various sulfur-containing aromatic compounds have shown that the method can reliably reproduce the main absorption features. researchgate.netnih.gov For this compound, transitions involving the HOMO and LUMO will be of particular interest, as they define the lowest energy electronic excitation.

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Predicted λ_max Range (nm) | Nature of Transition | Reference Compounds |

| π → π | ~250 - 290 | HOMO → LUMO, HOMO-1 → LUMO | Thioanisole, Xylene derivatives rsc.orgacs.org |

| π → π | ~200 - 220 | Higher energy transitions | Thioanisole, Xylene derivatives rsc.orgacs.org |

Applications in Advanced Materials and Organic Synthesis Utilizing 2,5 Dimethylthioanisole Substructures

Integration of Thioanisole (B89551) Units in Molecular Electronic Devices

The field of molecular electronics aims to use individual molecules or small ensembles of molecules as active electronic components. A critical aspect of this field is the ability to reliably connect a molecule to macroscopic electrodes. Thioanisole and its derivatives have emerged as important structures for this purpose, particularly due to the affinity of the sulfur atom for gold surfaces, a common electrode material.

Single-molecule junctions are structures where an individual molecule bridges two electrodes, allowing for the study of charge transport through it. The groups that bind the molecule to the electrodes are known as anchoring or linker groups. Thioether linkers, such as the one present in 2,5-dimethylthioanisole, are used to form these connections. While traditionally considered to form weaker, physisorbed contacts compared to the strong, chemisorbed bonds of thiols, recent research has shown that thioether groups can undergo in-situ S–C bond cleavage at gold surfaces to form highly conductive Au–S chemisorbed bonds. nih.gov

The stability and breakdown of these molecular junctions are critical for device reliability. Studies using scanning tunneling microscopy break junction (STM-BJ) techniques have measured the distance a junction can be stretched before it breaks. nih.gov These measurements reveal that the bond's lifetime and binding energy can vary significantly depending on the precise atomic geometry of the molecule-electrode contact. nih.gov While some contact geometries are short-lived, others can be considerably more stable. nih.gov The thioanisole moiety, as part of a larger molecular wire, can serve as a stable and reproducible anchor, with the sulfur atom of the thioether playing a key role in forming the molecular junction. rsc.org

Table 1: Comparison of Anchoring Groups in Molecular Electronics

| Anchoring Group | Typical Bonding to Gold | Relative Conductance | Stability Characteristic |

|---|---|---|---|

| Thiol (-SH) | Chemisorption (Au-S) | High | Strong, but can have multiple binding geometries |

| Thioether (-SMe) | Physisorption / Chemisorption | Variable, can be high | Can undergo S-C cleavage to form stable Au-S bonds nih.gov |

| Pyridine | Coordination | Moderate | Dependent on orientation |

| Carboxylic Acid | Coordination / Ionic | Lower | Weaker than Au-S bonds |

| Amine (-NH2) | Coordination | Moderate | Forms stable junctions |

Molecular wires are conjugated molecules designed to conduct electricity over nanometer-scale distances. aau.dknih.gov A particularly interesting class of these materials are open-shell singlet diradicaloids, which possess unique electronic and magnetic properties due to the presence of two unpaired electrons that are antiferromagnetically coupled. nih.gov These properties are highly dependent on the molecule's electronic structure. nih.gov

The design of stable diradicaloids is a significant challenge. One strategy involves fusing multiple p-quinodimethane (p-QDM) units, where the fusion mode significantly impacts the resulting diradical character. elsevierpure.com Thioanisole moieties can be incorporated into these complex molecular wire backbones, often as terminal anchoring groups to connect the wire to electrodes. The electron-donating nature of the thioanisole group can influence the electronic structure of the entire conjugated system, thereby tuning its diradical character and charge transport properties. The synthesis of such complex wires often involves palladium-catalyzed cross-coupling reactions to construct the oligo(phenylene ethynylene) or similar conjugated backbones. aau.dk

Role of this compound Derivatives in Organic Transformations

Beyond materials science, derivatives of this compound serve as important tools in organic synthesis, acting as specialized ligands for catalysts or as key building blocks for constructing complex molecules.

Transition metal catalysis is a cornerstone of modern synthesis, and the ligands coordinating the metal center play a crucial role in determining the catalyst's activity and selectivity. While phosphine-based ligands are common, there is growing interest in ligands containing other heteroatoms. tum.de Anisole (B1667542) derivatives are known to be important structural units in many functional materials and natural products. nih.gov

Derivatives of this compound can be envisioned as mono- or bidentate ligands. The sulfur atom can coordinate to a metal center, and the aromatic ring can be further functionalized to create chelating structures, similar to the [N,O] ligands used in Suzuki-Miyaura cross-coupling reactions. mdpi.com The steric and electronic properties imparted by the two methyl groups and the thiomethyl group can influence the catalytic cycle. For example, in the C–H alkylation of anisoles with olefins catalyzed by rare-earth metal complexes, the substituents on the anisole ring direct the regioselectivity of the reaction. nih.gov A this compound-based ligand could similarly direct catalytic transformations with high precision.

The development of new synthetic methods is crucial for advancing medicinal chemistry and materials science. mdpi.comhw.ac.uk Molecules containing the this compound core can be used as starting materials in novel synthetic transformations. A key example is the synthesis of substituted benzo[b]thiophenes from 2-alkynylthioanisoles. researchgate.net This methodology utilizes a copper(II) sulfate (B86663) catalyst and sodium halides in ethanol (B145695) to achieve a facile synthesis of complex heterocyclic structures. researchgate.net

Another synthetic strategy involves using a Paal-Knorr reaction to protect an amino group attached to a thiophene (B33073) ring, which is structurally related to thioanisole. researchgate.net This protection allows for selective chemical modifications at other parts of the molecule before the amino group is regenerated. researchgate.net Such multi-step synthetic sequences enable the construction of highly substituted aromatic and heteroaromatic systems that would be difficult to access otherwise.

Development of Functional Molecules with this compound Scaffolds

A molecular scaffold is a core structure upon which other chemical groups are built to create functional molecules. The indole (B1671886) scaffold, for instance, is widely used in medicinal chemistry to design compounds that bind to various pharmacological targets. mdpi.com Similarly, the this compound structure can serve as a central scaffold for developing new functional molecules.

By combining the this compound scaffold with other active substructures, novel compounds with desired properties can be designed. This "active substructure splicing" method is a powerful strategy in the discovery of new fungicides and pharmaceuticals. mdpi.com For example, nicotinic acid and thiophene are two known active substructures in fungicides; splicing them together has led to the development of new N-(thiophen-2-yl) nicotinamide (B372718) derivatives with excellent fungicidal activity. mdpi.com The this compound scaffold offers a synthetically accessible and easily modifiable platform for similar applications, where the core structure provides a rigid framework and the substituents can be varied to optimize biological activity or material properties.

Environmental Fate and Degradation Mechanisms of Thioanisole Compounds

Abiotic Transformation Pathways

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For thioanisole (B89551) and its derivatives, the primary abiotic pathways are photolysis and, to a lesser extent, hydrolysis, which is significantly influenced by preceding oxidative reactions.

Photolytic degradation, or photolysis, is a major dissipation pathway for thioanisole compounds, involving the breakdown of molecules by light. nih.gov This process is often mediated by photocatalysts present in the environment. Research demonstrates that thioanisole can be selectively oxidized through photocatalysis.

In one study, the metal-organic framework DUT-67(Zr) was used as a photocatalyst to selectively oxidize thioanisole under light illumination. researchgate.net The process achieved a high conversion of thioanisole (up to 95%) with a high selectivity for methyl phenyl sulfoxide (B87167) (98%). researchgate.net The mechanism involves the generation of oxygen vacancies on the catalyst, which act as active sites. researchgate.net Thioanisole coordinates with these unsaturated metal sites, promoting its activation. researchgate.net The catalyst absorbs light, exciting electrons that activate molecular oxygen to form superoxide (B77818) radicals (•O2-), which then facilitate the oxidation of the thioether to a sulfoxide. researchgate.net

Table 1: Photocatalytic Oxidation of Thioanisole

| Catalyst | Conditions | Conversion Rate | Primary Product | Selectivity |

|---|

Data sourced from research on photocatalytic selective synthesis of thioanisole derivatives. researchgate.net

This process highlights a key abiotic transformation pathway where the sulfur atom in the thioether is oxidized, a reaction that can also occur with other substituted thioanisoles. The primary products of such photolytic oxidation are the corresponding sulfoxides and, with further oxidation, sulfones. wikipedia.org

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Thioanisole and its related thioether structures exhibit significant hydrolytic stability under typical environmental pH conditions.

Studies on thioanisole ester-based polymeric micelles have shown that the thioether moiety is stable towards hydrolysis in both neutral and mildly acidic buffered conditions (pH 5.0–7.4) over several days. rsc.org In these experiments, the release of cargo from the micelles, which would indicate hydrolytic cleavage, was minimal (≤1.3% after 6 days) in the absence of an oxidant. rsc.org

Crucially, the hydrolysis of adjacent functional groups (like esters) is shown to be dependent on the oxidation state of the sulfur atom. The thioether acts as an electron-donating group, which stabilizes the molecule against hydrolysis. rsc.org However, upon oxidation to a sulfoxide or sulfone, the sulfur group becomes electron-withdrawing, which significantly increases the lability of nearby bonds to hydrolysis. rsc.org Therefore, the primary hydrolytic degradation pathway for many thioanisole derivatives is contingent upon a preceding oxidation step, which can be initiated by photolytic or biotic processes.

Table 2: Hydrolytic Stability of Thioanisole Ester Derivatives

| Condition | Duration | Release due to Hydrolysis | Observation |

|---|---|---|---|

| pH 5.0 (37 °C) | 6 days | ≤1.3% | Stable in the absence of oxidation |

| pH 6.0 (37 °C) | 6 days | ≤1.3% | Stable in the absence of oxidation |

Data derived from stability tests on thioanisole ester-based polymeric micelles. rsc.org

Biotic Degradation Processes

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. This is a critical pathway for the environmental breakdown of many aromatic and organosulfur compounds.

Microorganisms have developed diverse metabolic pathways to utilize complex organic molecules as sources of carbon and energy. gavinpublishers.com Biotransformation reactions maintain the original carbon skeleton of the molecule while introducing chemical modifications such as hydroxylation, epoxidation, and oxidation. nih.gov

The biotransformation of thioanisole derivatives has been demonstrated using various microorganisms. For example, marine-derived fungi such as Emericellopsis maritima and Purpureocillium lilacinum have been shown to biotransform thiochroman-4-ol, a related heterocyclic thioether. mdpi.com These fungi were capable of oxidizing both the alcohol group and the sulfur atom of the parent compound. mdpi.com Similarly, bacterial genera including Pseudomonas, Mycobacterium, and Sphingomonas are known to degrade a wide range of aromatic hydrocarbons and could play a role in the degradation of substituted thioanisoles. mdpi.com The initial step in the microbial degradation of many aromatic compounds involves the action of oxygenases to introduce hydroxyl groups onto the aromatic ring, initiating its destabilization for subsequent cleavage. mdpi.org

The microbial degradation of thioanisole and its derivatives typically proceeds through oxidative pathways targeting the sulfur atom and the aromatic ring. The oxidation of the thioether group is a common initial step, leading to the formation of sulfoxides and sulfones. wikipedia.org

In studies involving the biotransformation of thiochroman (B1618051) derivatives by fungi, the identified products included the corresponding ketones (from alcohol oxidation), sulfoxides, and sulfones (from sulfur oxidation). mdpi.com This indicates that microbial systems can readily perform S-oxygenation.

For more complex, related sulfur heterocycles like dibenzothiophene, bacteria such as Pseudomonas sp. utilize the "Kodama pathway." researchgate.net This pathway involves a series of enzymatic steps that ultimately cleave the carbon-sulfur bonds. An important, short-lived intermediate in this process is 2-mercaptophenylglyoxylate, which undergoes further abiotic oxidation to form various disulfides, including 2-oxo-2-(2-thiophenyl)ethanoic acid disulfide and 2,2′-dithiosalicylic acid. researchgate.net While this pathway is specific to dibenzothiophene, it illustrates the complex sequences of reactions that microorganisms employ to break down stable organosulfur compounds, often resulting in ring cleavage and mineralization.

Table 3: Examples of Microbial Degradation Products of Thioether Compounds

| Parent Compound | Microorganism(s) | Key Degradation Products |

|---|---|---|

| Thiochroman-4-ol | Emericellopsis maritima | Thiochroman-4-one, Thiochroman-4-ol 1-oxide (sulfoxide) |

| Dibenzothiophene | Pseudomonas sp. strain BT1d | 2-mercaptophenylglyoxylate, Various disulfides |

Data compiled from studies on the microbial biotransformation of thioether and anisole (B1667542) derivatives. mdpi.comresearchgate.netnih.gov

Specific enzymes are responsible for catalyzing the degradation reactions observed in microbial biotransformation. The key enzymatic activities in thioanisole biodegradation involve oxygenases and peroxidases.

Monooxygenases : Enzymes such as cytochrome P450 monooxygenases are believed to be responsible for the oxidation of thioethers to sulfoxides and sulfones in fungi. mdpi.com These enzymes incorporate one atom of molecular oxygen into the substrate.

Peroxidases : Chloroperoxidase (CPO) has been used in an electroenzymatic cascade system to achieve the highly selective oxidation of thioanisole to methyl phenyl sulfoxide. rsc.org In this system, hydrogen peroxide (H₂O₂) is generated in situ and then used by the CPO enzyme to oxidize the thioanisole. rsc.org This demonstrates the potential for peroxidase enzymes to specifically target the sulfur atom.

Cutinases : While often associated with polyester (B1180765) degradation, certain thermostable cutinases from bacteria like Thermobifida cellulosilytica have shown efficacy in hydrolyzing thiophene-based polyesters. frontiersin.orgnih.gov This suggests that esterase- and cutinase-type enzymes could be involved in the degradation of more complex thioanisole derivatives containing ester linkages.

These enzymatic systems highlight the biochemical mechanisms that enable microorganisms to initiate the breakdown of environmentally persistent organosulfur compounds like 2,5-Dimethylthioanisole.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,2′-dithiosalicylic acid |

| 2,4-diaminoanisole |

| 2,4-Dinitroanisole |

| This compound |

| 2-mercaptophenylglyoxylate |

| 2-methoxy-5-nitroaniline |

| 2-oxo-2-(2-thiophenyl)ethanoic acid disulfide |

| Dibenzothiophene |

| Hydrogen peroxide |

| Methyl phenyl sulfone |

| Methyl phenyl sulfoxide |

| Thioanisole |

| Thiochroman-4-ol |

| Thiochroman-4-ol 1-oxide |

Environmental Fate of this compound: Data Unavailability

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the available information regarding the environmental fate and transport of the specific chemical compound this compound. While the principles governing the environmental behavior of organic chemicals are well-established, specific experimental or validated modeled data for this compound are not present in readily accessible scientific literature or public databases.

This includes a lack of data for key parameters required to assess environmental compartmentalization and transport, such as:

Soil Organic Carbon-Water Partitioning Coefficient (Koc): No experimental or reliable predicted values for the Koc of this compound could be located. This parameter is essential for determining the compound's tendency to adsorb to soil and sediment, which influences its mobility in terrestrial and aquatic environments.

Henry's Law Constant (H): Data for the Henry's Law constant, which is used to evaluate a chemical's potential to volatilize from water into the atmosphere, is unavailable for this compound.

Atmospheric Oxidation Rate: Specific rate constants for the reaction of this compound with atmospheric oxidants (e.g., hydroxyl radicals) are not documented. This information is necessary to estimate the compound's persistence and degradation pathways in the atmosphere.

Due to the absence of this critical quantitative data, it is not possible to generate a scientifically accurate and detailed article on the environmental compartmentalization, sorption, volatilization, and atmospheric pathways of this compound as requested. The creation of the required data tables is also not feasible. Any attempt to describe these properties would be purely speculative and would not meet the standards of scientific accuracy.

Further research, including laboratory studies or the development of specific Quantitative Structure-Activity Relationship (QSAR) models, would be required to determine the necessary environmental fate parameters for this compound.

Q & A

Q. What are the recommended synthetic routes for 2,5-dimethylthioanisole, and how can purity be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or nucleophilic substitution using 2,5-dimethylphenol and methylthiol derivatives. For example, substituting methoxy groups with methylthio groups under controlled acidic or basic conditions (e.g., NaSH or H₂S in polar aprotic solvents like DMF) can yield the target compound . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity optimization requires rigorous characterization via HPLC (≥98% purity) and monitoring by TLC during synthesis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the thioether group. Use desiccants to avoid moisture absorption, which can hydrolyze the compound. Always work in a fume hood with PPE: nitrile gloves, lab coats, and safety goggles. Waste must be neutralized with 10% sodium bicarbonate before disposal .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methyl (δ ~2.3 ppm for CH₃-S) and aromatic protons (δ ~6.5–7.5 ppm). Use DEPT-135 to distinguish CH₃ groups .

- FT-IR : Confirm S-CH₃ stretching (2550–2600 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

- GC-MS : Verify molecular ion peaks (m/z ~168 for C₉H₁₂S) and fragmentation patterns .

Q. What solvents are compatible with this compound in reaction setups?

Q. How can researchers mitigate hazards during large-scale synthesis?

- Methodological Answer : Implement closed-system reactors with pressure relief valves and scrubbers for H₂S byproducts. Use Schlenk lines for air-sensitive steps. Monitor reaction exotherms with inline thermocouples. Post-synthesis, validate absence of residual thiols via Ellman’s assay .

Advanced Research Questions

Q. How do steric and electronic effects of methyl and thioether groups influence the reactivity of this compound?

- Methodological Answer : The electron-donating methyl groups enhance aromatic ring electron density, directing electrophilic substitution to the para position. The thioether group (-S-CH₃) acts as a weak electron donor via resonance but can stabilize transition states in SNAr reactions. Computational studies (DFT, B3LYP/6-311+G*) are recommended to map charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in catalytic activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent effects or catalyst poisoning. Systematic studies should:

- Vary solvent polarity (e.g., toluene vs. DMF) to assess solvolysis.

- Use XPS or TEM to check for sulfur adsorption on metal catalysts (e.g., Pd/C).

- Compare turnover frequencies (TOF) under controlled O₂/N₂ atmospheres to rule out oxidative deactivation .

Q. How can variable-temperature NMR elucidate conformational dynamics in this compound derivatives?

- Methodological Answer : Perform VT-NMR (e.g., 25–100°C in DMSO-d₆) to observe coalescence of methyl or aromatic proton signals. High temperatures reduce rotational barriers, averaging chemical shifts. Calculate activation energies (ΔG‡) via Eyring plots. For example, methyl group rotation barriers typically range 8–12 kcal/mol for thioanisoles .

Q. What role does this compound play in designing C₂-symmetric catalysts or ligands?

- Methodological Answer : Its planar aromatic core and sulfur lone pairs enable chelation to transition metals (e.g., Pd, Rh). Synthesize phosphine-thioether hybrid ligands and test enantioselectivity in asymmetric hydrogenation (e.g., α-ketoesters). Characterize metal-ligand complexes via X-ray crystallography (e.g., Pd-S bond lengths ~2.3 Å) .

Q. How can kinetic isotope effects (KIEs) probe reaction mechanisms involving this compound?

- Methodological Answer :

Substitute deuterium at key positions (e.g., methyl or aromatic protons) and measure rate changes. A primary KIE (k_H/k_D > 2) indicates bond cleavage in the rate-determining step (e.g., C-S scission). For oxidative reactions, compare ¹⁸O₂ vs. ¹⁶O₂ isotopic labeling to trace oxygen incorporation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products